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Compound of Interest

Compound Name: alpha-Maltose

Cat. No.: B7797877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the molecular structure

and conformational dynamics of α-Maltose. By integrating crystallographic data, nuclear

magnetic resonance (NMR) spectroscopy insights, and computational modeling protocols, this

document serves as a critical resource for professionals in drug development and carbohydrate

research.

Molecular Structure of α-Maltose
α-Maltose is a disaccharide composed of two α-D-glucose units linked by an α-1,4 glycosidic

bond.[1] This linkage connects the anomeric carbon (C1) of one glucose unit to the hydroxyl

group on the fourth carbon (C4) of the adjacent glucose unit. The "α" designation in the

glycosidic bond indicates that the bond projects axially from the anomeric carbon of the first

glucose unit. In solution, the anomeric carbon of the second glucose unit can exist in either the

α or β configuration, leading to an equilibrium between α-maltose and β-maltose.[1]

Crystallographic Data
The precise solid-state structure of α-maltose has been elucidated through single-crystal X-ray

diffraction. The crystal structure of α-maltose monohydrate reveals a monoclinic crystal system

with the space group P2₁.

Table 1: Crystallographic Data for α-Maltose Monohydrate
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Parameter Value

Crystal System Monoclinic

Space Group P2₁

a 8.46 Å

b 14.85 Å

c 4.85 Å

α 90°

β 102.5°

γ 90°

Data sourced from crystallographic studies of α-maltose monohydrate.

Table 2: Selected Bond Lengths in α-Maltose

Bond Length (Å)

C1-O1 1.389

C-C (mean) 1.523

C-H (mean) 1.098

O-H (mean) 0.968

These values represent typical bond lengths observed in carbohydrate crystal structures and

are consistent with those found in α-maltose.[2]

Table 3: Selected Bond Angles in α-Maltose

Angle Value (°)

C-O-C (glycosidic) 116.5

Ring Oxygen Valence Angle 113.8
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These angles are crucial in defining the overall shape and flexibility of the molecule.

Conformational Analysis in Solution
The conformation of α-maltose in solution is dynamic and is primarily dictated by the rotation

around the glycosidic bond, defined by the torsion angles φ (phi) and ψ (psi). These rotations

determine the relative orientation of the two glucose rings and are critical for molecular

recognition and interaction with enzymes and receptors.

Diagram 1: Torsion Angles of the α-1,4 Glycosidic Bond
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Caption: Torsion angles φ and ψ defining the conformation of the α-1,4 glycosidic linkage.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the

solution conformation of α-maltose. Analysis of ¹H and ¹³C chemical shifts and, particularly, the

J-coupling constants across the glycosidic bond provides detailed information about the

preferred conformations.
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Table 4: ¹H and ¹³C NMR Chemical Shifts and ¹H-¹H Coupling Constants for α-Maltose in D₂O
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Atom
¹H Chemical Shift
(ppm)

¹³C Chemical Shift
(ppm)

¹H-¹H Coupling
Constants (J, Hz)

Glucose Unit 1 (Non-

reducing)

H-1' 5.41 100.3 J₁,₂ = 3.8

H-2' 3.61 72.8

H-3' 3.89 74.1

H-4' 3.49 70.7

H-5' 4.02 72.7

H-6a' 3.84 61.6

H-6b' 3.78

Glucose Unit 2

(Reducing, α-anomer)

H-1α 5.22 93.1 J₁,₂ = 3.7

H-2α 3.55 72.5

H-3α 3.75 73.9

H-4α 3.42 78.0

H-5α 3.81 70.8

H-6aα 3.80 61.6

H-6bα 3.75

Glucose Unit 2

(Reducing, β-anomer)

H-1β 4.64 97.0 J₁,₂ = 8.0

H-2β 3.28 75.1

H-3β 3.52 76.9

H-4β 3.42 78.0
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H-5β 3.58 75.5

H-6aβ 3.80 61.6

H-6bβ 3.75

Note: Chemical shifts are referenced to an internal standard and may vary slightly depending

on experimental conditions. Coupling constants are indicative of the dihedral angles between

coupled protons.

Experimental Protocols
Single-Crystal X-ray Diffraction of α-Maltose
Monohydrate
Diagram 2: Workflow for Single-Crystal X-ray Diffraction
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Caption: A simplified workflow for determining crystal structure via X-ray diffraction.

Crystal Growth: Single crystals of α-maltose monohydrate are grown by slow evaporation of

a saturated aqueous solution at a constant temperature.

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected

under a microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a

monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

Structure Solution: The collected diffraction pattern is used to determine the unit cell

dimensions and space group. Initial phases are determined using direct methods or

Patterson methods to generate an initial electron density map.
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Structure Refinement: The atomic model is refined against the experimental data to improve

the fit and obtain accurate atomic coordinates, bond lengths, and angles.

Validation: The final structure is validated using various crystallographic checks to ensure its

quality and accuracy.

2D NMR Spectroscopy for Conformational Analysis
Diagram 3: 2D NMR Experimental Workflow
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Caption: A typical workflow for 2D NMR analysis of a disaccharide.

Sample Preparation: A solution of α-maltose is prepared in deuterium oxide (D₂O) to the

desired concentration.

1D ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the

chemical shifts of all protons.

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other (typically through 2-3 bonds), allowing for the assignment of protons within each
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glucose ring.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each

proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.

Data Processing and Analysis: The 2D spectra are processed and analyzed to extract

chemical shifts and coupling constants. The magnitudes of the ³J(H,H) coupling constants

are used in conjunction with the Karplus equation to estimate the dihedral angles and thus

the preferred solution conformation.

Computational Modeling of α-Maltose Conformation
Computational methods, such as molecular mechanics and molecular dynamics, provide a

powerful means to explore the conformational landscape of α-maltose and complement

experimental data.

Diagram 4: Computational Modeling Workflow
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Caption: A general workflow for the computational conformational analysis of a disaccharide.

Build Initial Structure: An initial 3D structure of α-maltose is generated using molecular

building software.

Energy Minimization: The initial structure is subjected to energy minimization to relieve any

steric strain and find a local energy minimum.

Conformational Search or Molecular Dynamics (MD) Simulation:

Conformational Search: A systematic or random search of the conformational space

defined by the φ and ψ torsion angles is performed to identify low-energy conformations.
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MD Simulation: An MD simulation is run to model the dynamic behavior of the molecule in

a simulated solvent environment over time, providing insight into the flexibility and

accessible conformations.

Analysis of Results: The resulting low-energy conformations or the trajectory from the MD

simulation are analyzed to determine the preferred conformations, the relative populations of

different conformers, and the dynamics of the glycosidic linkage.

This comprehensive guide provides the foundational knowledge and methodologies necessary

for the detailed investigation of α-maltose's molecular structure and conformation. The

presented data and protocols are intended to support further research and development in

carbohydrate-related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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